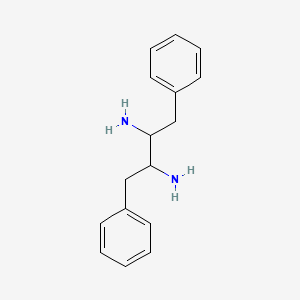

1,4-Diphenylbutane-2,3-diamine

Description

Structure

3D Structure

Properties

Molecular Formula |

C16H20N2 |

|---|---|

Molecular Weight |

240.34 g/mol |

IUPAC Name |

1,4-diphenylbutane-2,3-diamine |

InChI |

InChI=1S/C16H20N2/c17-15(11-13-7-3-1-4-8-13)16(18)12-14-9-5-2-6-10-14/h1-10,15-16H,11-12,17-18H2 |

InChI Key |

MAJWDNIRYJWIQU-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)CC(C(CC2=CC=CC=C2)N)N |

Origin of Product |

United States |

Synthetic Methodologies for 1,4 Diphenylbutane 2,3 Diamine

Established Synthetic Pathways

Established methods for the synthesis of 1,4-Diphenylbutane-2,3-diamine primarily involve the transformation of readily available precursors. These pathways are characterized by their reliability and have been documented in scientific literature, including patents.

Preparation from 2,3-Diphenylsuccinonitrile Precursors via Bis-Acetamide Hydrolysis

A well-documented route to this compound begins with a 2,3-diphenylsuccinonitrile precursor. This process involves a two-stage approach: the catalytic hydrogenation of the succinonitrile (B93025) in the presence of acetic anhydride (B1165640) to form the N,N'-diacetyl-1,4-diaminobutane intermediate, followed by the hydrolysis of this intermediate. google.com

The hydrolysis of N,N'-diacetyl-2,3-diphenyl-1,4-diaminobutane is a critical step to yield the final diamine product. This is typically achieved under alkaline conditions. google.com A specific example of this hydrolysis involves heating the N,N'-diacetyl intermediate with a 5N sodium hydroxide (B78521) solution in an autoclave at 200°C for 16 hours. After cooling, the product is extracted with chloroform (B151607) and recrystallized from benzene. This process has been reported to yield the meso form of 1,4-diamino-2,3-diphenylbutane (B8369807) with a high yield of 95.7%. google.com

Hydrolysis of N,N'-diacetyl-2,3-diphenyl-1,4-diaminobutane

| Reactant | Reagents | Conditions | Product | Yield |

|---|

Electrosynthesis Approaches and Catalytic Hydrogenation of Azido (B1232118) Intermediates

An alternative established pathway involves the use of electrosynthesis to generate an azido intermediate, which is then subjected to catalytic hydrogenation. This method has been noted as a potential route for preparing 1,4-diaminobutanes. google.com

The process, as described for a related derivative, involves the electrolysis of a mixture of α-methylstyrene, glacial acetic acid, and sodium azide (B81097). This results in the formation of 1,4-diazido-2,3-dimethyl-2,3-diphenylbutane. It is important to note that this specific example yields a dimethylated analog of the target compound. Following its separation, this diazido intermediate can be catalytically hydrogenated in solution to produce the corresponding 1,4-diamino-2,3-dimethyl-2,3-diphenylbutane. google.com While this demonstrates the principle of the electrosynthesis-hydrogenation sequence, the direct application to produce this compound without the methyl groups would require starting with a different alkene precursor. A significant drawback of this method is the generation of potentially explosive azide intermediates. google.com

Stereoselective Synthesis of this compound

The stereoselective synthesis of vicinal diamines is a significant area of research due to the importance of chiral diamines as ligands in asymmetric catalysis and as components of biologically active molecules. While specific examples for this compound are not extensively detailed in the reviewed literature, general methodologies for the diastereoselective and enantioselective synthesis of related 1,4-diamines are well-established and potentially applicable.

Diastereoselective Approaches to 1,4-Diamines

Diastereoselective methods for the synthesis of 1,4-diamines often rely on substrate control or the use of chiral auxiliaries to direct the stereochemical outcome of the reaction. One general approach involves the diastereoselective reduction of N-tert-butanesulfinylketimines, which has been applied to the synthesis of 1,3-diamines and could potentially be adapted for 1,4-diamines. The use of Ellman's chiral tert-butanesulfinamide as a chiral auxiliary is a powerful tool for the asymmetric synthesis of amines with multiple stereogenic centers. osi.lv

Another strategy that could foreseeably be applied is the diastereoselective ring-opening of aziridinium (B1262131) ions. For instance, the reaction of styrene (B11656) oxide-derived amino alcohols with primary amines proceeds through an aziridinium intermediate, leading to vicinal diamines with high regioselectivity. researchgate.net The inherent chirality of the starting material can direct the stereochemical outcome of the final product.

Enantioselective Strategies for Chiral Diamine Construction

Enantioselective synthesis of chiral vicinal diamines is a highly sought-after transformation. Several modern synthetic methods have been developed for this purpose, although their direct application to this compound is not explicitly reported.

One notable method is the chiral diboron-templated asymmetric homocoupling of imines. This approach offers high enantioselectivity and diastereoselectivity in a single step from readily available starting materials. The reaction proceeds through a diboron-participated nih.govnih.gov-sigmatropic rearrangement. This method has been used to produce chiral 1,2-diphenylethylenediamine on a large scale, highlighting its potential for synthesizing structurally similar diamines. rsc.org

The use of chiral auxiliaries is a classical and effective strategy. Chiral auxiliaries are stereogenic groups that are temporarily incorporated into the substrate to control the stereochemistry of subsequent reactions. After the desired stereochemistry is set, the auxiliary can be removed. wikipedia.orgsigmaaldrich.com For example, chiral oxazolidinones and camphorsultam are commonly used auxiliaries in asymmetric synthesis. sigmaaldrich.com

Exploration of Novel Synthetic Routes and Methodological Advancements

The development of novel synthetic routes for vicinal diamines is an active area of research, driven by the need for more efficient, sustainable, and versatile methods. While specific novel methodologies for this compound are not prominent in the recent literature, advancements in the synthesis of unsymmetrical vicinal diamines are noteworthy.

A recent development involves a light-mediated approach using blue light to generate unsymmetrically structured vicinal diamines. This method utilizes a special class of nitrogen radical precursors that generate two different nitrogen-centered radicals upon energy transfer. These radicals then add regioselectively across carbon-carbon double bonds. A key advantage of this method is that it avoids the use of transition metals and iodine reagents. innovations-report.com

Another innovative approach is the telescoped synthesis of vicinal diamines through the ring-opening of electrochemically generated aziridines in a flow system. This method allows for the direct synthesis of vicinal diamines from simple starting materials without the need to isolate the often-unstable aziridine (B145994) intermediates. The process has been shown to be effective for a range of symmetrically and non-symmetrically substituted vicinal diamines. uva.nl

While these novel methods have not been explicitly applied to the synthesis of this compound, they represent the forefront of research in vicinal diamine synthesis and hold promise for future applications in the preparation of this and other complex diamines.

Table of Chemical Compounds

| Compound Name |

|---|

| This compound |

| 2,3-Diphenylsuccinonitrile |

| N,N'-diacetyl-1,4-diaminobutane |

| N,N'-diacetyl-2,3-diphenyl-1,4-diaminobutane |

| Sodium Hydroxide |

| Chloroform |

| Benzene |

| α-methylstyrene |

| Acetic Acid |

| Sodium Azide |

| 1,4-diazido-2,3-dimethyl-2,3-diphenylbutane |

| 1,4-diamino-2,3-dimethyl-2,3-diphenylbutane |

| N-tert-butanesulfinylketimines |

| tert-butanesulfinamide |

| Styrene Oxide |

| 1,2-diphenylethylenediamine |

| Oxazolidinones |

Stereochemical Aspects and Configurational Studies of 1,4 Diphenylbutane 2,3 Diamine

Meso and Chiral Stereoisomers: Theoretical and Structural Differentiation

The presence of two chiral centers in 1,4-diphenylbutane-2,3-diamine allows for the existence of three stereoisomers: a pair of enantiomers and a meso compound. The enantiomers are chiral and optically active, while the meso isomer is achiral due to an internal plane of symmetry.

The chiral isomers are designated as (2R,3R)-1,4-diphenylbutane-2,3-diamine and (2S,3S)-1,4-diphenylbutane-2,3-diamine. These molecules are non-superimposable mirror images of each other. In contrast, the meso isomer, (2R,3S)-1,4-diphenylbutane-2,3-diamine, possesses a center of inversion, which renders it achiral despite the presence of two stereocenters.

Crystallographic studies of a related compound, meso-2,3-diamino-2,3-diphenylbutane, reveal key structural features that can be extrapolated to the 1,4-diphenyl substituted analogue. In the solid state, such meso compounds often adopt a conformation where the two phenyl groups are in a transoid arrangement to minimize steric hindrance. A notable feature in the crystal structure of meso-2,3-diamino-2,3-diphenylbutane is the unusually long central C-C bond, measured at 1.635(7) Å. This elongation is attributed to significant steric hindrance in the central part of the molecule. The configuration of this molecule was definitively established as the meso form through single-crystal X-ray determination.

| Stereoisomer | Configuration | Chirality | Key Structural Feature |

| Chiral Enantiomer | (2R,3R) | Chiral | Optically active |

| Chiral Enantiomer | (2S,3S) | Chiral | Optically active |

| Meso Isomer | (2R,3S) or (2S,3R) | Achiral | Internal plane of symmetry |

This table summarizes the theoretical stereoisomers of this compound.

Intramolecular Interactions and Stereochemical Stabilization of Diastereomers

The conformational preferences of the diastereomers of this compound are significantly influenced by intramolecular interactions, particularly hydrogen bonding. In vicinal diamines, the relative orientation of the two amino groups is a critical factor in determining the most stable conformation.

In the case of the chiral (R,R and S,S) and meso diastereomers of this compound, the bulky phenyl groups introduce additional steric considerations. However, the stabilizing effect of intramolecular hydrogen bonding between the vicinal amino groups is expected to play a crucial role in determining their preferred conformations in non-polar solvents. The interplay between steric repulsion of the large phenyl substituents and the attractive force of hydrogen bonding dictates the final, most stable three-dimensional structure.

| Interaction Type | Description | Effect on Conformation |

| Intramolecular Hydrogen Bonding | An attractive interaction between the hydrogen of one amino group and the lone pair of electrons on the nitrogen of the other amino group. | Stabilizes the gauche conformation. |

| Steric Hindrance | Repulsive interaction between the bulky phenyl groups. | Favors conformations where the phenyl groups are further apart (anti-periplanar). |

This table outlines the key intramolecular interactions influencing the stereochemical stabilization of this compound diastereomers.

Resolution and Chiral Enrichment Methodologies for Related Vicinal Diols and Diamines

The separation of the racemic mixture of (2R,3R)- and (2S,3S)-1,4-diphenylbutane-2,3-diamine into its constituent enantiomers is a critical process for applications requiring enantiopure compounds. A widely employed and effective method for the resolution of racemic amines is the formation of diastereomeric salts using a chiral resolving agent.

For vicinal diamines, chiral carboxylic acids such as tartaric acid are commonly used as resolving agents. The reaction of the racemic diamine with an enantiomerically pure form of tartaric acid, for instance, (+)-tartaric acid, results in the formation of a mixture of two diastereomeric salts: [(2R,3R)-diamine][(+)-tartrate] and [(2S,3S)-diamine][(+)-tartrate].

These diastereomeric salts possess different physical properties, including solubility in a given solvent. This difference in solubility allows for their separation by fractional crystallization. Once a diastereomeric salt has been isolated in a pure form, the corresponding pure enantiomer of the diamine can be recovered by treatment with a base to neutralize the tartaric acid.

| Step | Procedure | Principle |

| 1. Salt Formation | The racemic diamine is reacted with an enantiomerically pure chiral resolving agent (e.g., (+)-tartaric acid). | Formation of a mixture of diastereomeric salts with different physical properties. |

| 2. Fractional Crystallization | The mixture of diastereomeric salts is dissolved in a suitable solvent and allowed to crystallize. The less soluble diastereomer precipitates out of the solution. | Separation of the diastereomers based on their differential solubility. |

| 3. Liberation of the Enantiomer | The purified diastereomeric salt is treated with a base. | Regeneration of the enantiomerically pure diamine. |

This table details the steps involved in the chiral resolution of a racemic vicinal diamine via diastereomeric salt crystallization.

Derivatization and Chemical Transformations of 1,4 Diphenylbutane 2,3 Diamine

Formation of Imine Derivatives

The primary amine functionalities of 1,4-Diphenylbutane-2,3-diamine are readily derivatized to form imines, which are compounds containing a carbon-nitrogen double bond. This transformation is a cornerstone for the further functionalization of the diamine.

Condensation Reactions with Carbonyl Compounds

The synthesis of imine derivatives of this compound is efficiently achieved through condensation reactions with various carbonyl compounds, particularly aldehydes. The reaction of this compound with aldehydes such as benzaldehyde and its derivatives, as well as α,β-unsaturated aldehydes like cinnamaldehyde, proceeds in high yields to produce the corresponding N,N'-bis-arylalkylidene-1,4-diphenylbutane-2,3-diamines. google.com This reaction is typically carried out in ethanol at room temperature. google.com

The synthesis of the parent diamine itself can be accomplished from 2,3-diphenylsuccinonitrile. One pathway involves the reaction of the nitrile with acetic anhydride (B1165640) in the presence of Raney-nickel and hydrogen gas to form N,N'-(2,3-diphenylbutane-1,4-diyl)diacetamide, which is then hydrolyzed under basic conditions to yield this compound. google.com An alternative, less time-consuming method involves the direct conversion of the succinonitrile (B93025) to the diamine using a complex of boron trifluoride and tetrahydrofuran (BF3 × THF). google.com

Below is a table summarizing the synthesis of various imine derivatives from this compound and different aldehydes.

| Aldehyde | Imine Product | Yield (%) |

| Benzaldehyde | N,N'-Bis-benzylidene-1,4-diphenylbutane-2,3-diamine | Excellent |

| Cinnamaldehyde | N,N'-Bis-cinnamylidene-1,4-diphenylbutane-2,3-diamine | Excellent |

| (E)-3-(4-Chlorophenyl)prop-2-enal | N,N'-Bis-[(E)-3-(4-chlorophenyl)prop-2-enylidene]-1,4-diphenylbutane-2,3-diamine | Excellent |

| (E)-3-(4-Dimethylaminophenyl)prop-2-enal | N,N'-Bis-[(E)-3-(4-dimethylaminophenyl)prop-2-enylidene]-1,4-diphenylbutane-2,3-diamine | Excellent |

Reactivity Profiles of N,N'-Bis-arylalkylidene-1,4-diphenylbutane-2,3-diamines

The imine derivatives, specifically those derived from cinnamaldehyde, exhibit notable reactivity, particularly in the context of catalytic transformations. The presence of the imine functionalities allows for coordination with transition metal catalysts, which in turn facilitates C-H activation and subsequent cyclization reactions. google.com These bis-imines are highly suitable substrates for such catalytic processes, leading to the formation of complex heterocyclic structures. The reaction is highly chemoselective, with both imine subunits of the substrate participating in the reaction to form the same heterocyclic system. Notably, the formation of pyrroles, a common side reaction in similar transformations with mono-imines, is not observed. google.com

Catalytic Transformations of Iminyl Adducts

The imine derivatives of this compound serve as precursors for the synthesis of various heterocyclic compounds through catalytic processes. Ruthenium-catalyzed reactions have proven to be particularly effective in this regard.

Ruthenium-Catalyzed C-H Activation and Cyclization Pathways

The catalytic C-H activation of the N,N'-bis-cinnamylidene-1,4-diphenylbutane-2,3-diamine derivatives is a key step in their transformation into heterocyclic compounds. In the presence of a ruthenium catalyst, such as Ru3(CO)12, and reactants like carbon monoxide and ethylene, the imine derivatives undergo a cyclization process. google.com This transformation is a result of the precoordination of the catalytically active transition metal species to the imine, which facilitates the activation of a C-H bond and subsequent intramolecular reaction.

Synthesis of Heterocyclic Compounds (e.g., Bis-γ-lactams, Dihydropyrrolone Derivatives)

The ruthenium-catalyzed reaction of N,N'-bis-cinnamylidene-1,4-diphenylbutane-2,3-diamines with carbon monoxide and ethylene leads to the formation of bis-γ-lactams. google.com This reaction is carried out in toluene at elevated temperature and pressure. The process is highly efficient and results in a mixture of diastereomeric bis-γ-lactams. google.com

Furthermore, these catalytic reactions can also yield bis-(1,3-dihydropyrrolone) derivatives. The formation of either the bis-γ-lactams or the dihydropyrrolone derivatives can be influenced by the specific reaction conditions and the structure of the starting imine. The synthesis of these heterocyclic systems is confirmed through NMR spectroscopy, which shows characteristic signals for the protons in the heterocyclic rings. google.com

The following table outlines the catalytic transformation of a specific imine derivative.

| Starting Imine | Catalyst | Reactants | Product |

| N,N'-Bis-cinnamylidene-1,4-diphenylbutane-2,3-diamine | Ru3(CO)12 | CO, Ethylene | Mixture of diastereomeric bis-γ-lactams |

Other Advanced Functionalization Strategies

Beyond the formation of imines and their subsequent cyclization, this compound can be utilized in other advanced functionalization strategies, notably in polymer chemistry.

One significant application is its use as a curing agent for epoxide resins. google.com When mixed with epoxide resins, such as those based on bisphenol A, 1,4-diamino-2,3-diphenylbutane (B8369807) acts as a hardener, leading to the formation of a cross-linked polymer network. These mixtures are highly reactive and produce molded materials with good mechanical and electrical properties, as well as a high glass transition temperature. google.com The resulting cured resins can be used in various applications, including as coatings, adhesives, and casting resins. google.com The use of this diamine as a curing agent demonstrates its utility in creating robust polymeric materials with desirable physical and chemical properties.

Applications in Advanced Organic Synthesis and Catalysis

Role as Chiral Ligand Precursor in Transition Metal Catalysis

Chiral vicinal diamines are a cornerstone of asymmetric catalysis, serving as highly effective ligands for a variety of transition metals. The core principle behind their utility lies in the formation of stable five-membered chelate rings with metal centers. This coordination creates a rigid and well-defined chiral environment around the metal, which is essential for inducing stereoselectivity in catalytic reactions. The phenyl groups at the 1 and 4 positions of 1,4-diphenylbutane-2,3-diamine would provide steric bulk, which is a critical factor in the design of chiral ligands for influencing the trajectory of incoming substrates.

The synthesis of transition metal complexes with chiral diamine ligands is a well-established field. For a ligand like this compound, complexation would typically involve reacting the diamine with a suitable metal precursor, such as a metal halide or a metal complex with labile ligands. The two nitrogen atoms of the diamine would coordinate to the metal center, displacing the existing ligands and forming a stable chelate.

The design of such complexes would be guided by the desired catalytic application. For instance, ruthenium(II) complexes, often used in asymmetric hydrogenation, are typically prepared from a ruthenium precursor, a chiral diphosphine ligand, and the chiral diamine. The diamine, along with the diphosphine, creates the chiral pocket necessary for enantioselective catalysis. Similarly, copper(I) or copper(II) complexes, which are active in reactions like asymmetric Mannich reactions, can be readily synthesized by reacting a copper salt with the chiral diamine. The stoichiometry and reaction conditions would be optimized to ensure the formation of the desired catalytically active species.

Table 1: Hypothetical Transition Metal Complexes of this compound and their Potential Catalytic Applications

| Metal Center | Co-ligands | Potential Application |

|---|---|---|

| Ruthenium(II) | Chiral Diphosphine | Asymmetric Hydrogenation of Ketones |

| Rhodium(I) | Olefin/CO | Asymmetric Hydroformylation |

| Copper(I) | None/Labile Ligand | Asymmetric Mannich Reaction |

The primary function of a chiral ligand in asymmetric catalysis is to induce enantioselectivity, meaning the preferential formation of one enantiomer of the product over the other. In the context of a metal complex bearing a this compound ligand, the chiral environment created by the ligand would force the substrate to approach the metal's active site from a specific direction.

Asymmetric Hydrogenation: In the asymmetric hydrogenation of prochiral ketones, a well-established catalytic system involves a ruthenium(II) center, a chiral diphosphine, and a chiral diamine. The diamine ligand is believed to play a crucial role in the catalytic cycle, particularly in the hydrogen transfer step. The NH groups of the diamine can participate in a metal-ligand cooperative mechanism, facilitating the transfer of hydride from the metal and a proton from the ligand to the ketone substrate. The stereochemical outcome of the reaction is dictated by the steric and electronic properties of the chiral ligands, which favor one of the diastereomeric transition states. A ligand derived from this compound would be expected to exert significant steric influence due to the phenyl groups, thereby directing the hydrogenation to one face of the ketone.

Mannich Reactions: The asymmetric Mannich reaction is a powerful tool for the synthesis of chiral β-amino carbonyl compounds. Copper(I) complexes of chiral diamines have proven to be effective catalysts for this transformation. In a typical mechanism, the copper complex acts as a Lewis acid to activate the imine electrophile. The chiral diamine ligand controls the facial selectivity of the nucleophilic attack of an enolate on the activated imine. The steric bulk of the phenyl groups in a this compound ligand would be instrumental in creating a chiral pocket that shields one face of the imine, leading to high enantioselectivity.

Contributions to Stereoselective Methodologies for Carbon-Carbon and Carbon-Heteroatom Bond Formation

Beyond the specific examples of hydrogenation and Mannich reactions, chiral diamines derived from scaffolds like this compound have the potential to contribute to a wide array of stereoselective bond-forming reactions.

For carbon-carbon bond formation , these ligands could be employed in reactions such as asymmetric aldol (B89426) reactions, Michael additions, and allylic alkylations. In each case, the metal-diamine complex would serve to organize the transition state in a way that favors the formation of one stereoisomer. The precise nature of the metal and any additional ligands would be tailored to the specific reaction.

In the realm of carbon-heteroatom bond formation , chiral diamine ligands are used in reactions like the asymmetric amination of alkenes and the asymmetric aziridination of imines. These reactions are of great importance for the synthesis of chiral amines and their derivatives. A metal complex of this compound could potentially catalyze such transformations by activating the substrate and controlling the stereochemistry of the newly formed C-N bond.

Utilization in the Synthesis of Complex Organic Frameworks (Excluding Biological Activities)

While there is no specific information in the searched literature detailing the use of this compound in the synthesis of complex organic frameworks, its structure suggests it could be a valuable building block. Chiral diamines are of increasing interest in the construction of chiral metal-organic frameworks (MOFs) and covalent organic frameworks (COFs).

For COFs , which are constructed entirely from organic building blocks through strong covalent bonds, this compound could be incorporated as a chiral node. For instance, it could be reacted with trialdehydes or other multifunctional linkers to form a porous and chiral polymer. The inherent chirality of the diamine would be imprinted on the framework, leading to materials with potential applications in chiral recognition and catalysis. The synthesis of such frameworks would rely on the principles of dynamic covalent chemistry to ensure the formation of a crystalline and ordered material.

Future Perspectives and Emerging Research Directions

Development of More Efficient and Sustainable Synthetic Routes

Traditional synthetic methods for vicinal diamines are often multi-step processes that may rely on harsh reagents or produce significant waste. The future of synthesizing 1,4-Diphenylbutane-2,3-diamine and its analogs lies in the adoption of more atom-economical and environmentally benign strategies.

Emerging sustainable approaches for the synthesis of vicinal diamines include:

Electrocatalysis : Electrochemical methods offer a way to avoid stoichiometric chemical oxidants, thereby minimizing waste. The electrosynthesis of 1,2-diazides from alkenes, which can be subsequently reduced to the corresponding 1,2-diamines, represents a sustainable and operationally simple alternative to traditional methods. researchgate.net

Hydroamination : The direct addition of an amine N-H bond across a carbon-carbon double bond is a 100% atom-economical method for creating C-N bonds. nih.gov Rhodium-catalyzed hydroamination of allylic amines has been demonstrated as a powerful tool for accessing a wide range of unsymmetrical vicinal diamines. nih.govorganic-chemistry.org

Biocatalysis : The use of enzymes as catalysts offers high selectivity under mild conditions. Future research could explore enzymatic pathways for the stereoselective synthesis of chiral diamine precursors.

A particularly promising frontier is the application of photocatalysis . While not yet specifically reported for this compound, photoredox catalysis enables novel bond formations under mild conditions, often using visible light as an energy source. Developing a photocatalytic route could significantly reduce the energy intensity and environmental impact of the synthesis.

| Synthetic Strategy | Potential Advantages | Relevance to this compound |

| Photocatalysis | Mild reaction conditions, use of renewable energy (light), novel reactivity. | A potential future route to explore for a more sustainable synthesis. |

| Electrocatalysis | Avoids stoichiometric oxidants, high functional-group compatibility, operational simplicity. researchgate.net | Could offer a greener alternative to classical synthetic methods. researchgate.net |

| Hydroamination | 100% atom economy, direct formation of C-N bonds. nih.gov | Could be adapted for a more efficient synthesis of derivatives. nih.gov |

| Biocatalysis | High enantioselectivity, mild aqueous conditions, reduced environmental impact. | Could be used to create chiral precursors with high optical purity. |

Exploration of Novel Catalytic Applications Beyond Current Scope

The primary application of this compound and its parent scaffold, 1,2-diphenylethylenediamine (DPEN), has been as a chiral ligand in asymmetric hydrogenation and transfer hydrogenation reactions. wikipedia.org However, the structural motifs inherent in this class of diamines suggest a much broader potential in asymmetric catalysis.

Future research is expected to explore the use of this compound and its derivatives in a wider range of chemical transformations:

Carbon-Carbon Bond Forming Reactions : The DPEN scaffold has proven effective in organocatalyzing various C-C bond-forming reactions. These include the Michael addition, a versatile method for creating carbon-carbon bonds. mdpi.comwikipedia.org Investigating the efficacy of this compound in such reactions, as well as in aldol (B89426) and Mannich reactions, is a logical progression. mdpi.com

Carbon-Heteroatom Bond Forming Reactions : Palladium-catalyzed C-N cross-coupling reactions are fundamental in organic synthesis. nih.gov Chiral diamine derivatives can serve as ligands in these processes. Exploring the role of this compound in palladium-catalyzed C-N, C-O, and C-S bond formations could unlock new synthetic capabilities.

Cycloaddition Reactions : Asymmetric Diels-Alder reactions are powerful for the construction of complex cyclic systems. DPEN-based organocatalysts have been employed in these transformations, suggesting that this compound could also serve as an effective catalyst for stereocontrolled cycloadditions. mdpi.com

| Reaction Type | Current Status with Related Diamines | Future Potential for this compound |

| Michael Addition | DPEN is an established organocatalyst for asymmetric Michael additions. mdpi.comwikipedia.org | High potential as a catalyst for enantioselective conjugate additions. |

| C-N Cross-Coupling | Diamine-based ligands are used in Pd-catalyzed amination reactions. nih.gov | Potential use as a ligand to control stereochemistry in C-N bond formation. |

| Diels-Alder Reaction | DPEN-based catalysts are used for asymmetric cycloadditions. mdpi.com | Exploration as a catalyst for constructing chiral cyclic molecules. |

| Aza-Henry Reaction | Chiral diamine backbones are used in catalysts for aza-Henry reactions. nih.gov | Potential to catalyze the formation of vicinal diamino compounds. |

Advanced Computational Modeling for Rational Design of Derivatives and Catalytic Systems

The empirical, trial-and-error approach to catalyst development is increasingly being supplemented and guided by computational chemistry. Advanced modeling techniques allow for the rational design of new catalysts with enhanced activity, selectivity, and stability.

For this compound, computational tools can provide deep mechanistic insights and guide the synthesis of superior derivatives:

Density Functional Theory (DFT) : DFT calculations can be used to model transition states of catalytic cycles, elucidating the origin of stereoselectivity. nih.gov Such studies on systems involving this compound could explain how the ligand's structure influences the reaction outcome and predict how modifications to the phenyl or amine groups would affect performance. For instance, DFT has been used to understand stereochemical outcomes in aza-Henry reactions catalyzed by other chiral diamine-based systems. nih.gov

Molecular Docking and SAR : Structure-Activity Relationship (SAR) studies, guided by molecular docking simulations, can be employed to design new derivatives. nih.gov By modeling the interaction between the catalyst-substrate complex, researchers can identify key non-covalent interactions and rationally design new ligands with optimized steric and electronic properties for specific applications.

Predictive Modeling : Computational screening can be used to predict the catalytic potential of a library of virtual derivatives of this compound, prioritizing the most promising candidates for synthesis and experimental validation.

Integration with Principles of Green Chemistry in Synthesis and Application

The integration of green chemistry principles is essential for the sustainable development of chemical processes. The synthesis and application of this compound can be systematically improved by applying these principles and evaluating them with established metrics.

The 12 Principles of Green Chemistry provide a framework for this optimization:

Prevention : Design syntheses to prevent waste.

Atom Economy : Maximize the incorporation of all materials into the final product.

Less Hazardous Chemical Syntheses : Use and generate substances with minimal toxicity.

Designing Safer Chemicals : Design products that are effective yet have low toxicity.

Safer Solvents and Auxiliaries : Minimize or eliminate the use of auxiliary substances like solvents.

Design for Energy Efficiency : Conduct reactions at ambient temperature and pressure.

Use of Renewable Feedstocks : Utilize renewable raw materials.

Reduce Derivatives : Avoid unnecessary protection/deprotection steps.

Catalysis : Use catalytic reagents over stoichiometric ones.

Design for Degradation : Design products that break down into benign substances after use.

Real-time analysis for Pollution Prevention : Monitor reactions in real-time to prevent byproduct formation.

Inherently Safer Chemistry for Accident Prevention : Choose substances and processes that minimize the potential for accidents.

To quantify the "greenness" of a process, metrics such as Atom Economy (AE), Reaction Mass Efficiency (RME), and the E-Factor (Environmental Factor) are employed. For example, a "green" synthesis of warfarin (B611796) has been developed using the parent diamine DPEN as a catalyst in water, significantly improving the environmental profile of the process. mdpi.com Future work on this compound should involve the critical evaluation of its synthetic routes using these metrics to identify areas for improvement, such as replacing hazardous solvents, reducing energy consumption, and improving atom economy.

| Green Chemistry Metric | Description | Application to this compound |

| Atom Economy (AE) | (MW of product / MW of all reactants) x 100% | Evaluate and optimize synthetic routes to maximize the incorporation of reactant atoms into the final product. |

| E-Factor | Total mass of waste / mass of product | Quantify and minimize waste generated during synthesis and purification. |

| Reaction Mass Efficiency (RME) | Mass of product / total mass of reactants | Provides a more realistic measure of efficiency by including yield and stoichiometry. |

| Process Mass Intensity (PMI) | Total mass input / mass of product | A holistic metric that includes all materials (reactants, solvents, workup chemicals) used in the process. |

By focusing on these emerging research directions, the scientific community can unlock the full potential of this compound as a versatile and sustainable tool for asymmetric catalysis.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.